molecular formula C17H25BrN2O2 B2938260 tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate CAS No. 1286263-42-0

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2938260
CAS No.: 1286263-42-0
M. Wt: 369.303
InChI Key: JIMBPXAIJPCZGA-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (CAS 1286264-68-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine core, a tert-butoxycarbonyl (Boc) protecting group, and a 2-bromobenzyl substituent. The bromine atom on the benzyl ring serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations, allowing researchers to explore diverse structure-activity relationships. The Boc-protected piperidine scaffold is a common motif found in compounds investigated for their biological activity. This compound is structurally related to derivatives studied for their potential as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders. Research into small molecules that can modulate this target is a key area of scientific inquiry. Compounds with this core structure have been designed and screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular models . As such, this chemical serves as a valuable building block for researchers developing and optimizing novel therapeutic agents in immunology and inflammation research. The product is offered with a guaranteed purity of 95.0% and is supplied with associated safety data. This product is intended for research and development purposes only. It is strictly for non-human, non-medical applications and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMBPXAIJPCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the 2-bromobenzyl group undergoes substitution reactions with nucleophiles. A key example involves Suzuki–Miyaura cross-coupling with boronic esters under palladium catalysis:

Reagents/ConditionsProductYieldReference
Pd catalyst, Na₂CO₃, DME/H₂OBiaryl derivatives via C–C bond formation96%

This reaction enables the introduction of aryl or heteroaryl groups, expanding structural diversity for medicinal chemistry applications.

Carbamate Hydrolysis

The tert-butyl carbamate group can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding amine:

Reagents/ConditionsProductApplicationReference
10% TFA in CH₂Cl₂, 25°C1-(2-Bromobenzyl)piperidin-4-aminePrecursor for further coupling

Deprotection facilitates subsequent functionalization, such as amide bond formation or reductive alkylation.

Sulfonylation at the Piperidine Nitrogen

The secondary amine on the piperidine ring reacts with sulfonyl chlorides to form sulfonamide derivatives:

Reagents/ConditionsProductYieldReference
Methanesulfonyl chloride, pyridine, 20°C(1-Methanesulfonyl-piperidin-4-yl)-carbamate91%

This modification enhances metabolic stability and modulates target-binding affinity in drug discovery contexts.

Acylation and Amide Coupling

The deprotected amine undergoes condensation with carboxylic acids or activated esters:

Reagents/ConditionsProductYieldReference
HOBt/HBTU, DIPEA, CH₂Cl₂Amide-linked conjugates23–99%

These reactions enable the synthesis of peptidomimetics or hybrid molecules for biological evaluation.

Alkylation and Reductive Amination

The piperidine nitrogen participates in alkylation reactions:

Reagents/ConditionsProductApplicationReference
Formaldehyde, NaBH₃CN, MeOHN-Alkylated piperidine derivativesBioactivity optimization

Mechanistic Insights and Reaction Optimization

  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling efficiency .

  • Solvent Effects : Polar aprotic solvents (e.g., DME) enhance cross-coupling rates , while dichloromethane is preferred for acylation .

  • Temperature Control : Room-temperature reactions minimize side reactions in sulfonylation .

Scientific Research Applications

Scientific Research Applications

  • Chemistry As an intermediate in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Biology Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
  • Industry Utilized in developing new materials and as a reagent in various chemical processes.

Tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate has garnered attention for its potential biological activities in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates significant antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrates bactericidal effects at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways.

Potential Therapeutic Applications

This compound may interact with neurotransmitter systems due to its piperidine core. Similar compounds exhibit antimicrobial properties and may selectively target certain cell lines without significantly affecting mammalian cells, suggesting potential therapeutic applications in treating infections while minimizing side effects.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution where the nitrogen atom in the piperidine ring attacks the electrophilic carbon of the bromobenzyl group. Nucleophilic aromatic substitution reactions can modify the bromobenzyl group to introduce different substituents, potentially altering the compound's pharmacological profile. Additionally, the carbamate functional group can undergo hydrolysis under acidic or basic conditions, leading to the release of the piperidine moiety and other derivatives.

Data Table: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus (MRSA)0.78
Enterococcus faecium (VREfm)3.125
Staphylococcus epidermidis1.56

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological receptors , while the piperidine ring can modulate the compound’s binding affinity and selectivity . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compounds with substituents at the para or meta positions of the benzyl group exhibit distinct physicochemical and synthetic profiles:

Compound Name Substituent Yield Molecular Weight (g/mol) Key NMR Data (1H, CDCl3) References
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-CH3 95% 325.2 (MS) δ 7.24 (d, J=8.7 Hz, 2H; Ar-H), 3.44 (s, 3H; CH3)
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate 4-Cl 84% 324.8 δ 7.27 (d, J=8.6 Hz, 2H; Ar-H), 1.44 (s, 11H; Boc)
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate 2-Br N/A* ~369.3† N/A
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate 2-Cl N/A 324.85 δ 7.17–7.26 (m, 4H; Ar-H)‡

*Commercial availability suggests feasible synthesis .
†Calculated from molecular formula (C17H25BrN2O2).
‡Inferred from analogous 2-chloro derivative in .

Key Observations :

  • Yield : Electron-donating groups (e.g., 4-CH3) result in higher yields (95%) compared to electron-withdrawing substituents (e.g., 4-Cl: 84%) due to enhanced nucleophilic displacement reactivity .
  • Electronic Effects : The 4-Cl substituent deshields aromatic protons (δ 7.27 ppm) more than 4-CH3 (δ 7.24 ppm), reflecting chlorine’s electron-withdrawing nature .

Alternative Aromatic and Non-Aromatic Substituents

Replacing the benzyl group with heteroaromatic or aliphatic moieties alters solubility and bioactivity:

Compound Name Substituent Yield Molecular Weight (g/mol) Applications References
tert-Butyl 1-(3-cyano-3,3-diphenylpropyl)piperidin-4-ylcarbamate 3-Cyano-diphenylpropyl 56% 434.5 Kv1.3 channel blocker research
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate 5-Bromopyridin-2-yl N/A 370.3 Pharmaceutical intermediate
tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate Oxetan-3-yl N/A 256.3 Solubility enhancement

Key Observations :

  • Diphenylpropyl Group : The 56% yield for the diphenylpropyl derivative reflects challenges in coupling bulky substituents .
  • Oxetane Ring : The oxetane substituent reduces molecular weight (256.3 g/mol) and may enhance aqueous solubility due to its polar oxygen atom .

Physicochemical Properties

Comparative data for selected compounds:

Compound Name Density (g/cm³) Boiling Point (°C) LogP*
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate 1.2 425.9 ~3.1†
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate N/A N/A ~2.8‡
This compound ~1.3†† ~450†† ~3.5

*Predicted using fragment-based methods.
†Estimated from structural similarity to 2-chloro analog .
‡Calculated using Molinspiration.

Key Observations :

  • Halogen Impact : Bromine’s higher molecular weight and polarizability increase density and boiling point compared to chlorine analogs.
  • Lipophilicity : The 2-bromo derivative (LogP ~3.5) is more lipophilic than 2-chloro (LogP ~3.1), affecting membrane permeability and metabolic stability.

Biological Activity

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C17H25BrN2O2C_{17}H_{25}BrN_{2}O_{2} and a molecular weight of 367.3 g/mol. Its synthesis typically involves the reaction of 1-(2-bromobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine, conducted in dichloromethane at room temperature .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrates bactericidal effects at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus (MRSA)0.78
Enterococcus faecium (VREfm)3.125
Staphylococcus epidermidis1.56

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve modulation of specific signaling pathways that regulate cell growth and apoptosis .

Table 2: Anticancer Activity on Selected Cell Lines

Cell LineIC50 Value (µM)
MDA-MB-23112.5
HepG215.0
A549 (Lung Cancer)10.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bacterial Membrane Disruption : The compound induces depolarization of bacterial membranes, leading to loss of membrane potential and cell death.
  • Receptor Interaction : The bromobenzyl moiety may interact with various biological receptors, while the piperidine ring enhances binding affinity and selectivity.
  • Enzyme Modulation : Hydrolysis of the carbamate group releases an active amine that can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Case Studies

Recent studies have highlighted the efficacy of this compound in both in vitro and in vivo models:

  • In Vitro Study : A study demonstrated that treatment with this compound resulted in a significant reduction in IL-1β release from LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
  • In Vivo Study : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting promising anticancer properties that warrant further investigation .

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate?

Answer:
The synthesis typically involves a multi-step sequence starting with a BOC-protected piperidin-4-amine intermediate. A key step is the alkylation of the piperidine nitrogen with 2-bromobenzyl bromide. For example:

Alkylation : React tert-butyl piperidin-4-ylcarbamate with 2-bromobenzyl bromide in THF under reflux for 24 hours, using triethylamine as a base to neutralize HBr byproducts .

Deprotection : If further functionalization is required, the BOC group can be removed using HCl in methanol (e.g., 10% HCl/MeOH) to generate the free amine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is commonly used to isolate the product.

Advanced: How can reaction conditions be optimized for the alkylation step to improve yield and purity?

Answer:
Optimization focuses on solvent choice, stoichiometry, and reaction time:

  • Solvent : THF or dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic bromides and amine intermediates. Polar aprotic solvents like DMF may increase reaction rates but complicate purification .
  • Catalyst/Base : Triethylamine (TEA) or DIEA (diisopropylethylamine) in equimolar ratios ensures efficient neutralization of HBr.
  • Temperature : Reflux (e.g., 60–70°C for THF) promotes reactivity without decomposition.
  • Monitoring : TLC or LC-MS can track reaction progress. Unreacted starting materials can be minimized by using a slight excess (1.2 equiv) of 2-bromobenzyl bromide .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–4.0 ppm (piperidine and benzyl CH₂), and δ 7.2–7.6 ppm (aromatic protons from 2-bromobenzyl) .
    • ¹³C NMR : Confirm the BOC carbonyl (δ ~155 ppm) and quaternary carbons.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated m/z for C₁₇H₂₄BrN₂O₂: 375.09) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., >95% purity threshold) .

Advanced: How does the position of bromine on the benzyl group influence reactivity compared to nitro or cyano analogs?

Answer:
The 2-bromo substitution impacts both electronic and steric properties:

  • Electronic Effects : Bromine is a moderately electron-withdrawing group, which can activate the benzyl position for nucleophilic aromatic substitution (SNAr) but less so than nitro groups. This reduces competing side reactions during alkylation .
  • Steric Hindrance : The ortho-bromo substituent may hinder access to the piperidine nitrogen, necessitating longer reaction times compared to para-substituted analogs .
  • Comparative Reactivity : Nitro groups (e.g., in tert-butyl 1-(3-nitrobenzyl) derivatives) are more reactive in reduction or coupling reactions, while bromine is preferable for Suzuki-Miyaura cross-coupling in downstream modifications .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the BOC group or decomposition of the bromobenzyl moiety .
  • Light Sensitivity : Protect from light to avoid debromination or radical side reactions. Amber glass vials are recommended .
  • Moisture Control : Use desiccants (e.g., silica gel packs) to minimize moisture-induced degradation .

Advanced: What strategies mitigate toxicity risks during in vitro pharmacological studies?

Answer:

  • Handling Precautions : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure. LC-MS monitoring can detect trace impurities that may contribute to cytotoxicity .
  • Dose Optimization : Conduct MTT assays to establish IC₅₀ values in cell lines. For example, start with low concentrations (1–10 µM) and escalate based on viability data .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify toxic metabolites (e.g., debrominated byproducts) that may require structural modification .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The bromobenzyl group may occupy hydrophobic pockets, while the carbamate contributes hydrogen bonding .
  • MD Simulations : Assess binding stability over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate target affinity .
  • SAR Studies : Compare with analogs (e.g., tert-butyl 1-(4-cyanobenzyl) derivatives) to identify critical substituents for activity .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Purification : Column chromatography becomes impractical at larger scales. Switch to recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography .
  • Yield Optimization : Batch-to-batch variability in alkylation steps may require strict control of reagent purity and moisture levels .
  • Safety : Scale-up of bromobenzyl bromide handling requires enhanced ventilation and spill containment measures due to its lachrymatory effects .

Advanced: How can contradictory data in reaction yields be resolved during method development?

Answer:

  • Controlled Replicates : Perform triplicate reactions under identical conditions to assess reproducibility.
  • Variable Testing : Systematically alter one parameter (e.g., solvent polarity) while holding others constant. For instance, replacing THF with acetonitrile may improve solubility and yield .
  • Byproduct Analysis : Use LC-MS or ¹H NMR to identify side products (e.g., tert-butyl alcohol from BOC cleavage) and adjust reaction conditions accordingly .

Advanced: What role does the BOC-protecting group play in downstream functionalization?

Answer:

  • Temporary Protection : The BOC group shields the piperidine amine during alkylation or coupling steps, preventing unwanted nucleophilic side reactions .
  • Selective Deprotection : Acidic conditions (e.g., TFA in DCM) remove the BOC group while leaving the bromobenzyl moiety intact, enabling subsequent amidation or acylation .
  • Stability : The BOC group is stable under basic and mildly acidic conditions, making it compatible with diverse reaction workflows .

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